![molecular formula C12H12BrNO2S B15237420 Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl-substituted benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the thiazole ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
作用机制
The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
相似化合物的比较
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can be compared with other benzothiazole derivatives such as:
Ethyl 2-chloro-2-(2-methylbenzo[D]thiazol-5-YL)acetate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Ethyl 2-bromo-2-(benzo[D]thiazol-5-YL)acetate: Lacks the methyl group, which may affect its steric and electronic properties.
Ethyl 2-bromo-2-(2-ethylbenzo[D]thiazol-5-YL)acetate: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
属性
分子式 |
C12H12BrNO2S |
|---|---|
分子量 |
314.20 g/mol |
IUPAC 名称 |
ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3 |
InChI 键 |
VCBWPAOURCXVDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


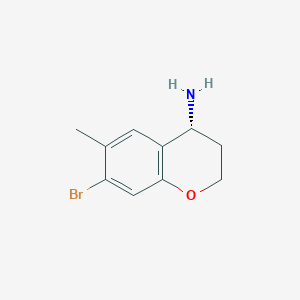

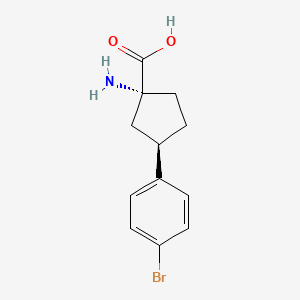
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)

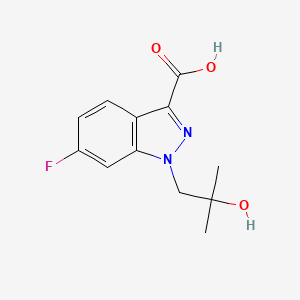
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)

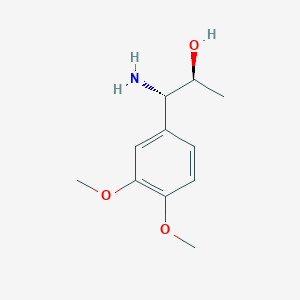
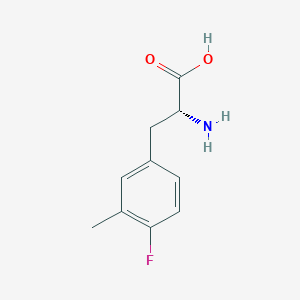
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
